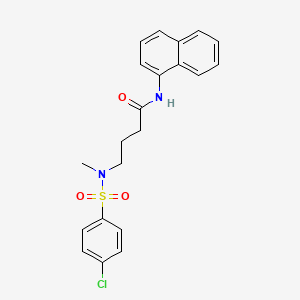
4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)BUTANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)BUTANAMIDE is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)BUTANAMIDE typically involves multi-step organic reactions. One common method includes the sulfonation of naphthalene followed by amide formation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of catalysts and automated systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Conditions often involve the use of halides or other leaving groups, with reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action for 4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)BUTANAMIDE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)BUTANAMIDE: shares similarities with other sulfonamide and naphthalene derivatives.
Sulfonamides: Known for their antibacterial properties and use in pharmaceuticals.
Naphthalene Derivatives: Commonly used in the production of dyes, resins, and other industrial chemicals.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and physical properties. This makes it a valuable compound for specialized applications in various scientific and industrial fields.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-naphthalen-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-24(28(26,27)18-13-11-17(22)12-14-18)15-5-10-21(25)23-20-9-4-7-16-6-2-3-8-19(16)20/h2-4,6-9,11-14H,5,10,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEAXXXKNLTUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=CC=CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
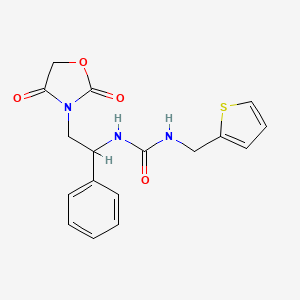
![(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((5-methylisoxazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2465691.png)

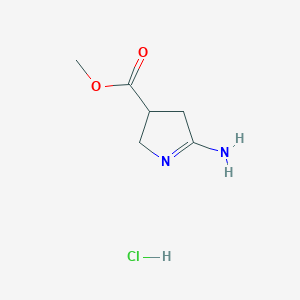
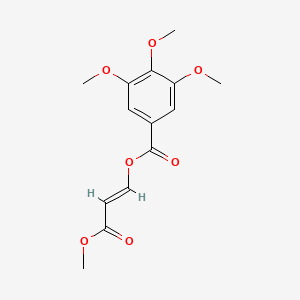
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2465700.png)
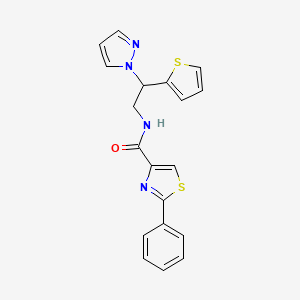
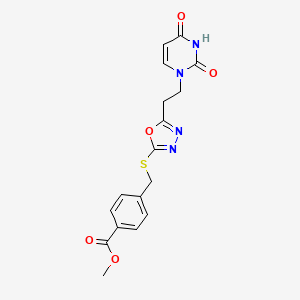
![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid](/img/structure/B2465705.png)
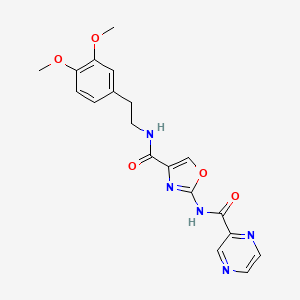

![N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B2465709.png)
![2-Chloro-N-[1-(thiadiazol-4-yl)ethyl]acetamide](/img/structure/B2465710.png)
![2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2465711.png)
